1-(4-Chlorobenzoyl)indoline-2-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorobenzoyl)-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-7-5-10(6-8-12)16(21)19-13-4-2-1-3-11(13)9-14(19)15(18)20/h1-8,14H,9H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFJEJVCLZHLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 1 4 Chlorobenzoyl Indoline 2 Carboxamide
Retrosynthetic Strategies for the 1-(4-Chlorobenzoyl)indoline-2-carboxamide Scaffold
Retrosynthetic analysis of 1-(4-chlorobenzoyl)indoline-2-carboxamide reveals several logical disconnections that form the basis for its synthesis. The primary disconnection points are the amide bond at the C2 position and the N-acyl bond at the N1 position.
A primary retrosynthetic route involves two key disconnections:
C-N bond disconnection of the C2-carboxamide, leading back to the precursor 1-(4-chlorobenzoyl)indoline-2-carboxylic acid and an ammonia (B1221849) source.
N-acyl bond disconnection at the N1 position, which simplifies the molecule to indoline-2-carboxylic acid and an acylating agent such as 4-chlorobenzoyl chloride.
Further disconnection of the indoline-2-carboxylic acid scaffold itself suggests precursors like 2-(2-aminophenyl)acetic acid derivatives or N-substituted 2-alkynylanilines, which can undergo cyclization to form the bicyclic indoline (B122111) ring system. rsc.orgmdpi.com An alternative strategy might involve first forming indoline-2-carboxamide and then performing the N-acylation step. The choice of pathway often depends on the stability of intermediates and the compatibility of functional groups with the reaction conditions of subsequent steps.
Development and Optimization of Multi-Step Synthetic Pathways
The construction of the indoline core is a pivotal step in the synthesis. A variety of methods have been developed for this purpose, often involving intramolecular cyclization of appropriately substituted acyclic precursors.
Base-Catalyzed Cyclization: One established method involves the base-catalyzed cyclization of substrates like N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives to yield 2-substituted indoline-3-acetic acid derivatives, which can be further modified. rsc.org
Reductive Cyclization: The treatment of substituted o-nitrobenzaldehydes with reagents like 3,3-diethoxypropionic acid ethyl ester and a reducing agent such as SnCl₂ can lead to the formation of quinoline-3-carboxylic acid esters, representing a related heterocyclic synthesis strategy. nih.gov
Intramolecular Cycloaddition: Modern approaches include intramolecular [4+2] cycloaddition strategies, which can construct highly substituted indolines from acyclic enyne precursors. nih.gov This method is highly modular and allows for the introduction of various substituents on the six-membered ring. nih.gov
Transition Metal-Catalyzed Cyclization: Palladium-catalyzed cyclization of 2-alkynylaniline derivatives is a significant approach for building the indole (B1671886) or indoline skeleton. mdpi.com These reactions often follow an initial Sonogashira coupling to create the alkynylaniline substrate. mdpi.commdpi.com
Once the indoline scaffold is formed, the next key step is the introduction of the 4-chlorobenzoyl group at the N1 position. This is typically achieved through an acylation reaction. The choice of acylating agent and catalyst is critical to ensure selective N-acylation over potential C-acylation, particularly at the C3 position in related indole structures. nih.gov
Common strategies include:
Acylation with Acyl Chlorides: The most direct method involves reacting the indoline precursor with 4-chlorobenzoyl chloride. This reaction is often facilitated by a base to neutralize the HCl byproduct. For less reactive substrates, Lewis acid catalysts may be employed. organic-chemistry.org For instance, the Friedel-Crafts acylation of indoles with acyl chlorides can be catalyzed by zinc oxide in an ionic liquid, leading to regioselective C3-acylation, highlighting the need for careful condition selection to achieve N-acylation. researchgate.net
Acylation with Thioesters: A milder, more functional-group-tolerant method for N-acylation of indoles uses thioesters as a stable acyl source, which can be particularly useful when dealing with sensitive substrates. nih.gov
One-Pot N-Acylation: Efficient one-pot reactions using a catalyst system like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc₂O) have been developed to form amide bonds with low-reactivity nitrogen-containing heterocycles and carboxylic acids, which could be adapted for this synthesis. asiaresearchnews.com
| Acylation Method | Acylating Agent | Catalyst/Reagent | Key Features |
| Friedel-Crafts Acylation | Acyl Chlorides (e.g., 4-chlorobenzoyl chloride) | Lewis Acids (e.g., AlCl₃, ZnO) | Standard method, requires control of regioselectivity. researchgate.net |
| Thioester Acylation | Thioesters | Base (e.g., Cs₂CO₃) | Mild, efficient, and highly chemoselective for N-acylation. nih.gov |
| Carboxylic Acid Coupling | Carboxylic Acids (e.g., 4-chlorobenzoic acid) | DMAPO / Boc₂O | One-pot procedure for less reactive heterocycles. asiaresearchnews.com |
The final step in the synthesis is the formation of the primary carboxamide at the C2 position from the corresponding carboxylic acid. This transformation is one of the most common reactions in medicinal chemistry and can be achieved using a wide array of coupling agents. rsc.org
The reaction typically involves the activation of the carboxylic acid group of 1-(4-chlorobenzoyl)indoline-2-carboxylic acid, followed by reaction with an ammonia source.
Carbodiimide Coupling: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in combination with additives like hydroxybenzotriazole (B1436442) (HOBt), are widely employed to facilitate amide bond formation under mild conditions. nih.govmdpi.com
Acyl Halide Intermediate: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with ammonia to form the desired carboxamide.
Other Coupling Agents: A variety of other modern coupling agents have been developed to handle sterically hindered substrates or electron-deficient amines, such as HATU or BTFFH (bis(tetramethylene)fluoroformamidinium hexafluorophosphate), which converts the carboxylic acid to an acyl fluoride (B91410) in situ. rsc.org
| Coupling Reagent | Additive | Typical Solvent | Characteristics |
| EDC | HOBt | DCM, ACN | Widely used, good yields, water-soluble byproduct. nih.govmdpi.com |
| DCC | DMAP | DCM | High yielding, but produces insoluble dicyclohexylurea byproduct. nih.gov |
| HATU | DIPEA | DMF | Effective for sterically hindered substrates. rsc.org |
| SOCl₂ / (COCl)₂ | None | DCM, Toluene | Forms highly reactive acyl chloride intermediate. |
Application of Modern Synthetic Techniques
The synthesis of complex heterocyclic scaffolds like 1-(4-chlorobenzoyl)indoline-2-carboxamide has benefited significantly from the development of modern synthetic techniques, particularly in the area of metal catalysis. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to traditional approaches. arabjchem.org
Transition metal catalysis has become an indispensable tool for the synthesis of indoles and indolines. mdpi.comarabjchem.org These catalysts can facilitate key bond-forming events, including C-C, C-N, and C-H bond functionalization, under mild conditions. nih.govresearchgate.net
Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions to assemble precursors for cyclization. For example, a Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by a palladium-catalyzed cyclization, is a robust route to the indoline core. mdpi.commdpi.com
Copper Catalysis: Copper-catalyzed reactions are also employed for indoline synthesis, often providing a cost-effective alternative to palladium. nih.gov
Cobalt Catalysis: Recent advancements have shown that inexpensive and earth-abundant cobalt catalysts can be used for indoline synthesis. nih.govresearchgate.net For instance, a method using a cobalt(II) catalyst enables the synthesis of indolines from o-aminobenzylidine N-tosylhydrazones through a cobalt(III)-carbene radical intermediate. nih.govresearchgate.net This approach proceeds via a 1,5-hydrogen atom transfer mechanism. nih.govresearchgate.net
Rhodium Catalysis: Rhodium(III) catalysts have been shown to mediate the cyclization of substrates like ureas and alkynes to form indoline derivatives. mdpi.com
| Metal Catalyst | Typical Reaction Type | Precursors | Reference |
| Palladium (Pd) | Sonogashira Coupling / Cyclization | 2-Haloanilines, Alkynes | mdpi.commdpi.com |
| Copper (Cu) | Ring-Closing Reactions | Various | nih.gov |
| Cobalt (Co) | Radical-Mediated Cyclization | o-aminobenzylidine N-tosylhydrazones | mdpi.comnih.govresearchgate.net |
| Rhodium (Rh) | C-H Activation / Cyclization | Alkenylanilines, Nitrones | mdpi.com |
| Nickel (Ni) | Ring-Closing Reactions | Various | nih.gov |
Stereoselective Synthesis of 1-(4-Chlorobenzoyl)indoline-2-carboxamide Enantiomers
The stereoselective synthesis of the individual enantiomers of 1-(4-Chlorobenzoyl)indoline-2-carboxamide can be approached through two primary strategies: asymmetric synthesis from a chiral precursor or the resolution of a racemic mixture.
One effective method for obtaining enantiomerically pure forms of this compound involves the use of chiral starting materials. The synthesis can commence from enantiomerically pure (R)- or (S)-indoline-2-carboxylic acid. The process involves the acylation of the indoline nitrogen with 4-chlorobenzoyl chloride, followed by the amidation of the carboxylic acid group. This approach ensures that the stereochemical integrity of the chiral center at the 2-position of the indoline ring is maintained throughout the synthetic sequence.
Alternatively, chiral resolution of a racemic mixture of 1-(4-Chlorobenzoyl)indoline-2-carboxamide can be achieved using techniques such as chiral High-Performance Liquid Chromatography (HPLC). nih.gov Chiral stationary phases (CSPs) are employed to differentially interact with the two enantiomers, leading to their separation. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal resolution. Polysaccharide-based CSPs, for instance, are often effective in separating a wide range of chiral compounds. nih.gov
Another viable resolution method is enzymatic kinetic resolution. Specific enzymes can selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For instance, a hydrolase could selectively hydrolyze the amide bond of one enantiomer, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. This technique offers high enantioselectivity under mild reaction conditions. nih.govplos.org
Table 1: Comparison of Stereoselective Synthesis and Resolution Methods
| Method | Principle | Advantages | Disadvantages |
| Asymmetric Synthesis | Use of a chiral starting material (e.g., (R)- or (S)-indoline-2-carboxylic acid) to directly synthesize the desired enantiomer. | High enantiomeric purity, avoids resolution steps. | Availability and cost of chiral starting materials can be a limitation. |
| Chiral HPLC Resolution | Separation of enantiomers from a racemic mixture based on differential interactions with a chiral stationary phase. nih.gov | Applicable to a wide range of compounds, allows for the isolation of both enantiomers. nih.gov | Can be costly for large-scale production, requires specialized equipment. |
| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. nih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly. plos.org | The maximum theoretical yield for a single enantiomer is 50%, requires screening for a suitable enzyme. |
Flow Chemistry and Continuous Processing in Synthesis Optimization
Flow chemistry, or continuous processing, presents a paradigm shift in the synthesis of pharmaceutical compounds, offering significant advantages over traditional batch processing. scispace.commdpi.com The application of flow chemistry to the synthesis of 1-(4-Chlorobenzoyl)indoline-2-carboxamide can lead to enhanced safety, improved reaction control, and greater scalability.
In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the chemical transformations occur. springernature.com This allows for precise control over reaction parameters such as temperature, pressure, and reaction time. The small reactor volumes inherent in flow chemistry systems enhance heat and mass transfer, leading to more efficient and reproducible reactions. rsc.org For the synthesis of 1-(4-Chlorobenzoyl)indoline-2-carboxamide, a multi-step flow process can be designed where the acylation and amidation reactions occur sequentially in different reactor modules without the need for isolating intermediates. scispace.com
The improved safety profile of flow chemistry is particularly advantageous when dealing with hazardous reagents or exothermic reactions. The small hold-up volume in the reactor minimizes the amount of reactive material at any given time, reducing the risk of thermal runaways. nih.gov Furthermore, the enclosed nature of the system minimizes operator exposure to potent or toxic chemicals.
The optimization of the synthesis of 1-(4-Chlorobenzoyl)indoline-2-carboxamide in a flow system can be rapidly achieved by systematically varying reaction parameters. This allows for the efficient identification of optimal conditions that maximize yield and purity while minimizing reaction time and waste generation. The integration of in-line analytical techniques, such as spectroscopy, can provide real-time monitoring of the reaction progress, enabling immediate adjustments to maintain optimal performance.
Table 2: Advantages of Flow Chemistry in the Synthesis of 1-(4-Chlorobenzoyl)indoline-2-carboxamide
| Feature | Description | Benefit for Synthesis |
| Enhanced Safety | Small reactor volumes and enclosed systems minimize the handling of hazardous materials and reduce the risk of thermal runaways. nih.gov | Safer handling of reagents like 4-chlorobenzoyl chloride and improved control over exothermic reactions. |
| Precise Process Control | Accurate control over temperature, pressure, and residence time. | Improved reaction selectivity, higher yields, and better product consistency. |
| Rapid Optimization | Automated systems allow for the rapid screening of a wide range of reaction conditions. | Efficient identification of optimal synthetic parameters, leading to faster process development. |
| Scalability | Production can be scaled up by running the system for longer periods or by using parallel reactor lines. | Seamless transition from laboratory-scale synthesis to larger-scale production without the need for re-optimization. |
| Integration of Processes | Multiple reaction steps can be combined into a single continuous process, eliminating the need for intermediate workups and purifications. scispace.com | Increased overall efficiency and reduced waste generation. |
Purification and Isolation Techniques for Research-Grade Purity
Achieving research-grade purity for 1-(4-Chlorobenzoyl)indoline-2-carboxamide is essential for accurate biological and pharmacological studies. A combination of chromatographic and crystallization techniques is typically employed to remove impurities, including unreacted starting materials, byproducts, and any undesired enantiomer in the case of stereoselective synthesis.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of the target compound. By selecting an appropriate stationary phase and mobile phase system, it is possible to achieve high-resolution separation of the desired product from impurities. Reversed-phase HPLC, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, is a common choice for compounds with the polarity of 1-(4-Chlorobenzoyl)indoline-2-carboxamide.
Crystallization is another crucial step for obtaining highly pure material. The choice of solvent is critical for successful crystallization. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. This differential solubility allows for the formation of a supersaturated solution upon cooling, from which pure crystals of the target compound can precipitate, leaving impurities behind in the mother liquor.
For the final isolation and to ensure the removal of any residual solvents, the purified compound is typically dried under high vacuum. The purity of the final product is then assessed using a combination of analytical techniques, including analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), to confirm its identity and quantify any remaining impurities.
Table 3: Purification and Isolation Techniques
| Technique | Principle | Application for 1-(4-Chlorobenzoyl)indoline-2-carboxamide |
| Preparative HPLC | Differential partitioning of components between a stationary phase and a mobile phase. | Separation of the target compound from closely related impurities and byproducts. |
| Crystallization | Formation of a solid crystalline phase from a solution, leading to the purification of the desired compound. | Removal of soluble impurities and achievement of high crystalline purity. |
| Thin-Layer Chromatography (TLC) | Separation of components on a thin layer of adsorbent material. | Rapid monitoring of reaction progress and assessment of fraction purity during column chromatography. |
| Drying under High Vacuum | Removal of residual solvents at low pressure. | Final step to obtain a solvent-free, research-grade product. |
Comprehensive Structural Elucidation and Conformational Analysis of 1 4 Chlorobenzoyl Indoline 2 Carboxamide
Application of Advanced Spectroscopic Techniques for Structure Confirmation
Advanced spectroscopic techniques are indispensable for the unambiguous confirmation of a synthesized chemical structure. These methods provide detailed information about the molecular framework, functional groups, and electronic properties of a compound.
High-resolution NMR spectroscopy is a cornerstone of molecular structure determination. For 1-(4-Chlorobenzoyl)indoline-2-carboxamide, both ¹H and ¹³C NMR would be essential.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would be indicative of the electronic environment of the protons. For instance, aromatic protons on the indoline (B122111) and chlorobenzoyl rings would likely appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the indoline ring would be found in the upfield region. Spin-spin coupling patterns would help to establish the connectivity of the protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide a signal for each unique carbon atom. The chemical shifts of the carbonyl carbons in the benzoyl and carboxamide groups would be expected at the downfield end of the spectrum (around 160-180 ppm). The aromatic and aliphatic carbons would have characteristic chemical shifts that would allow for their assignment.
A representative, though hypothetical, data table for the expected NMR signals is presented below.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Multiplicity |
| 7.8-7.4 | m |
| 7.3-7.0 | m |
| 6.8-6.5 | br s |
| 4.5-4.0 | m |
| 3.5-3.0 | m |
Note: This table is a generalized prediction and does not represent actual experimental data.
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 1-(4-Chlorobenzoyl)indoline-2-carboxamide (C₁₆H₁₃ClN₂O₂), the expected exact mass would be approximately 300.0665 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition. The mass spectrum would also show characteristic fragmentation patterns that could further support the proposed structure. For instance, cleavage of the amide bond or the bond between the benzoyl group and the indoline nitrogen would result in predictable fragment ions.
A hypothetical table of mass spectrometry data is shown below.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 301.0738 | - |
| [M+Na]⁺ | 323.0558 | - |
Note: This table is for illustrative purposes only.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(4-Chlorobenzoyl)indoline-2-carboxamide would be expected to show characteristic absorption bands for the N-H stretches of the primary amide, the C=O stretches of the amide and ketone, and the C-Cl stretch of the chlorobenzoyl group.
A table of expected IR absorption bands is provided below.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3400-3200 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=O Stretch (Benzoyl) | ~1680 |
| C=O Stretch (Amide) | ~1650 |
| C-N Stretch | 1400-1000 |
| C-Cl Stretch | 800-600 |
Note: This table contains generalized expected values.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated aromatic systems in 1-(4-Chlorobenzoyl)indoline-2-carboxamide would lead to characteristic absorption bands in the UV-Vis spectrum, typically in the range of 200-400 nm. The exact positions and intensities of these bands (λmax) would be dependent on the specific electronic structure of the molecule.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the packing of the molecules in the crystal lattice.
To perform X-ray crystallography, a high-quality single crystal of the compound is required. Several methods can be employed to grow single crystals of organic compounds like 1-(4-Chlorobenzoyl)indoline-2-carboxamide. A common technique is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other methods include slow cooling of a saturated solution or vapor diffusion, where a solution of the compound is exposed to the vapor of a solvent in which the compound is less soluble. The choice of solvent is critical and is often determined empirically.
Crystal Structure Refinement and Analysis of Intermolecular Interactions
A search of crystallographic databases did not yield a specific entry for 1-(4-Chlorobenzoyl)indoline-2-carboxamide. Consequently, data pertaining to its crystal system, space group, unit cell dimensions, and refinement statistics are not available. Without these foundational crystallographic data, a detailed analysis of intermolecular interactions such as hydrogen bonding, π-π stacking, or van der Waals forces, which are critical for understanding the solid-state packing of the molecule, cannot be performed.
Conformational Analysis and Stereochemical Characterization
In the absence of experimental structural data or dedicated computational studies for 1-(4-Chlorobenzoyl)indoline-2-carboxamide, a rigorous conformational analysis cannot be provided. Such an analysis would typically involve the examination of key dihedral angles, the orientation of the 4-chlorobenzoyl group relative to the indoline ring, and the conformation of the carboxamide moiety. Similarly, a detailed stereochemical characterization, which would describe the three-dimensional arrangement of atoms and any chiral centers, is not possible without empirical data or specific molecular modeling studies.
Computational Chemistry and in Silico Modeling of 1 4 Chlorobenzoyl Indoline 2 Carboxamide
Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels within 1-(4-Chlorobenzoyl)indoline-2-carboxamide, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 1-(4-Chlorobenzoyl)indoline-2-carboxamide, DFT can be employed to determine the most stable three-dimensional arrangement of its atoms, known as its conformation. By calculating the energies of different possible conformations, researchers can identify the lowest energy, and therefore most likely, structure of the molecule. For instance, a DFT study on related indole (B1671886) derivatives revealed that the rotational barrier around certain bonds can be calculated, indicating the flexibility of the molecule and the relative stability of different conformers. mdpi.com The presence of the bulky 4-chlorobenzoyl group and the carboxamide moiety on the indoline (B122111) scaffold suggests that multiple low-energy conformations may exist, which can be crucial for its interaction with biological targets.
Molecular orbital (MO) theory provides a deeper understanding of the chemical reactivity of a molecule by describing the behavior of its electrons. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For a molecule like 1-(4-Chlorobenzoyl)indoline-2-carboxamide, MO analysis can pinpoint the regions of the molecule most likely to be involved in chemical reactions, such as interactions with a biological receptor. For example, DFT studies on similar heterocyclic compounds have shown that the HOMO is often located on the electron-rich indole ring, while the LUMO may be distributed over the electron-withdrawing benzoyl group. nih.gov
To illustrate the type of data obtained from such analyses, the following table presents hypothetical HOMO and LUMO energies for a related indole derivative, calculated using DFT.
| Computational Parameter | Energy (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
This is an illustrative table based on typical values for similar organic molecules and does not represent actual calculated data for 1-(4-Chlorobenzoyl)indoline-2-carboxamide.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum mechanical calculations can identify stable conformations, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing researchers to explore the full range of conformations that 1-(4-Chlorobenzoyl)indoline-2-carboxamide can adopt in a particular environment, such as in solution or when bound to a protein. This exploration of the "conformational landscape" is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific shape to fit into a binding site. For instance, MD simulations of similar small molecules have been used to understand how they interact with their target proteins and to assess the stability of these interactions over time. nih.gov
Ligand-Protein Docking Studies for Putative Target Identification
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a protein target. This method is instrumental in identifying potential biological targets for a compound like 1-(4-Chlorobenzoyl)indoline-2-carboxamide and in understanding the molecular basis of its activity. The docking process involves placing the ligand (the small molecule) into the binding site of a protein and scoring the different poses based on how well they fit and the strength of their interactions. Docking studies on related indole-2-carboxamide derivatives have successfully identified their binding modes within various enzymes, such as human liver glycogen (B147801) phosphorylase a, providing insights into the key interactions that determine their inhibitory activity. nih.gov Such studies can reveal important hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.
The following table provides an example of the kind of data generated from a molecular docking study for a series of indole-based compounds against a hypothetical protein target.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Analogue 1 | -8.5 | TYR23, LEU45, SER98 |
| Analogue 2 | -9.2 | TYR23, PHE48, ASN101 |
| Analogue 3 | -7.9 | LEU45, ASN101 |
This is an illustrative table and does not represent actual docking results for 1-(4-Chlorobenzoyl)indoline-2-carboxamide.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling in Design of Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are highly valuable for designing new analogues of 1-(4-Chlorobenzoyl)indoline-2-carboxamide with improved properties. A QSAR study typically involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related compounds and then using statistical methods to build a mathematical equation that relates these descriptors to their measured biological activity. This equation can then be used to predict the activity of new, unsynthesized compounds. QSAR studies on indole-2-carboxamide derivatives have been used to identify the key structural features that influence their activity as CB1 receptor antagonists, providing a roadmap for the design of more potent compounds. researchgate.net Similarly, 3D-QSAR models have been developed for indole-2-carboxamides to understand their interactions with human liver glycogen phosphorylase a. nih.gov These models can guide the modification of the 1-(4-Chlorobenzoyl)indoline-2-carboxamide structure to enhance its desired biological effects.
In-Depth Scientific Article on 1-(4-Chlorobenzoyl)indoline-2-carboxamide Cannot Be Generated Due to Lack of Available Research
A comprehensive and scientifically accurate article focusing solely on the molecular and cellular interactions of the chemical compound 1-(4-Chlorobenzoyl)indoline-2-carboxamide , as per the specified detailed outline, cannot be generated at this time. Extensive searches of publicly available scientific literature and databases have yielded no specific research findings for this particular compound.
The user's request demanded a thorough exploration of the compound's specific molecular target engagement and its modulation of cellular pathways, including detailed data on receptor binding, enzyme inhibition kinetics, and outcomes from cell-based assays. However, the scientific literature does not appear to contain published studies on "1-(4-Chlorobenzoyl)indoline-2-carboxamide" that would provide the necessary data to populate the requested sections, such as:
Receptor Binding Profiling and Affinity Determination: No data on the binding affinity (e.g., Kᵢ, Kd, or IC₅₀ values) of this specific compound to any receptor is available.
Enzyme Active Site Interaction and Inhibition Kinetics: There are no published studies detailing the inhibitory effects of this compound on any enzyme, nor any kinetic data (e.g., Kᵢ, mode of inhibition).
Cellular Pathway Modulation: Information regarding the compound's impact on intracellular signaling cascades or its effects in phenotypic screens within defined cellular models is absent from the available literature.
While research exists for structurally related compounds, such as various indole-2-carboxamides and other indoline derivatives, extrapolating findings from these different molecules to "1-(4-Chlorobenzoyl)indoline-2-carboxamide" would be scientifically unsound. Minor structural differences, such as the saturation of the indole ring to form indoline or the specific substituent on the benzoyl group, can lead to vastly different pharmacological and biological activities.
For instance, studies on certain N-benzoyl-indole derivatives have detailed their interactions with targets like monoamine oxidase B (MAO-B), providing specific inhibition constants and kinetic profiles. Similarly, other indoline-2-carboxamide series have been investigated as potential therapeutic agents, with their activity identified through phenotypic screening against pathogens like Trypanosoma brucei. However, this information is specific to those distinct chemical entities and cannot be accurately attributed to "1-(4-Chlorobenzoyl)indoline-2-carboxamide".
Generating an article under these circumstances would require fabricating data, which is a violation of the core principles of scientific accuracy. Therefore, until specific research on "1-(4-Chlorobenzoyl)indoline-2-carboxamide" is published and becomes publicly accessible, it is not possible to create the requested authoritative and evidence-based scientific article.
Exploration of Molecular and Cellular Interactions of 1 4 Chlorobenzoyl Indoline 2 Carboxamide
Structure-Activity Relationship (SAR) Derivation and Optimization for Biological Interactions
The biological activity of molecules based on the indoline-2-carboxamide scaffold is intricately linked to their three-dimensional structure and the nature of the chemical groups attached to the core moiety. Structure-activity relationship (SAR) studies on analogous compounds have provided a framework for understanding how modifications to 1-(4-Chlorobenzoyl)indoline-2-carboxamide could be optimized to enhance its interactions with biological targets. These studies typically explore three main regions of the molecule: the indoline (B122111) ring, the N-acyl group (the 4-chlorobenzoyl moiety), and the C2-carboxamide group.
Systematic modifications of the indole (B1671886) ring, a close structural relative of indoline, have demonstrated that substitutions at various positions significantly influence biological activity. For instance, in a series of indole-2-carboxamides developed as allosteric modulators of the cannabinoid receptor 1 (CB1), the presence of a chloro or fluoro group at the C5 position of the indole ring was found to enhance potency. nih.gov Moving the C5-chloro group to the C6 position, however, drastically reduced binding affinity. nih.gov This suggests that the electronic properties and position of substituents on the indoline ring of 1-(4-Chlorobenzoyl)indoline-2-carboxamide are critical determinants of its biological profile. Furthermore, the introduction of short alkyl groups at the C3 position of the indole ring has also been shown to be favorable for activity in certain contexts. nih.gov
The N-acyl group, which in this case is a 4-chlorobenzoyl group, plays a crucial role in orienting the molecule within a biological target's binding site. The nature and substitution pattern of this aromatic ring can dramatically alter activity. In the development of alphavirus replication inhibitors, for example, an N-4-chlorobenzyl moiety was found to be optimal in one series of indole-2-carboxamides. nih.gov The substitution on the benzoyl ring can impact electronic distribution and steric bulk, thereby affecting binding affinity and selectivity for a given target.
Finally, the C2-carboxamide functional group is often essential for activity, likely participating in key hydrogen bonding interactions with the biological target. nih.gov Modifications to the amide nitrogen, such as methylation or the introduction of larger substituents, can modulate potency and pharmacokinetic properties. nih.govnih.gov For instance, while N-methylation of the amide was tolerated in one series of antiviral compounds, more significant changes like replacing the carboxamide with a sulfonamide resulted in a complete loss of potency against Trypanosoma cruzi. nih.govnih.gov This highlights the structural importance of the carboxamide linker for maintaining the desired biological effect.
Optimization strategies for related indole-2-carboxamides have focused on balancing potency with improved metabolic stability and solubility. nih.govnih.gov For example, replacing a phenyl group with a pyridine (B92270) ring in some analogues led to enhanced metabolic stability in mouse liver microsomes. nih.gov These findings indicate that a multi-parameter optimization approach, considering potency, selectivity, and drug-like properties, would be necessary for the further development of 1-(4-Chlorobenzoyl)indoline-2-carboxamide as a biologically active agent.
Table 1: Summary of Structure-Activity Relationships for Indoline/Indole-2-Carboxamide Derivatives
| Molecular Region | Modification | Effect on Biological Activity | Reference(s) |
| Indoline/Indole Ring | C5-Chloro or Fluoro Substitution | Enhances potency for CB1 modulation | nih.govnih.gov |
| C6-Chloro Substitution | Drastically reduces binding affinity | nih.gov | |
| C3-Short Alkyl Substitution | Favorable for CB1 modulation activity | nih.gov | |
| N-Acyl Group | N-4-Chlorobenzyl | Optimal for antiviral activity in one series | nih.gov |
| C2-Carboxamide | N-Methylation | Tolerated without significant loss of antiviral activity | nih.govnih.gov |
| Replacement with Sulfonamide | Complete loss of anti-parasitic potency | nih.gov | |
| Phenyl to Pyridine Replacement | Improved metabolic stability | nih.gov |
Enzymatic Biotransformation Reactions in In Vitro Model Systems
The metabolic fate of indoline-containing compounds, such as 1-(4-Chlorobenzoyl)indoline-2-carboxamide, has been investigated using in vitro model systems, primarily human liver microsomes. These studies reveal that the indoline scaffold is susceptible to several enzymatic biotransformations, with the most prominent being an aromatization reaction.
In vitro studies with human liver microsomes have shown that the indoline ring can be efficiently dehydrogenated to form the corresponding indole structure. nih.govnih.govnih.gov This "aromatase" process is primarily catalyzed by cytochrome P450 (P450) enzymes, with CYP3A4 exhibiting the highest activity. nih.govnih.gov In the case of indapamide (B195227), a structurally related drug, the dehydrogenation efficiency by CYP3A4 was found to be approximately 10-fold greater than that of the parent indoline molecule. nih.govnih.gov This suggests that 1-(4-Chlorobenzoyl)indoline-2-carboxamide would likely be metabolized in vitro to 1-(4-Chlorobenzoyl)indole-2-carboxamide. This transformation is significant as the resulting indole metabolite could possess a markedly different pharmacological and toxicological profile compared to the parent indoline compound. nih.govnih.gov
Besides dehydrogenation, other metabolic pathways have been identified for indoline-containing drugs in vitro. These include hydroxylation and epoxidation of the indoline ring, also catalyzed by P450 enzymes. nih.govnih.gov For instance, in vitro incubations of indapamide with human liver microsomes and recombinant CYP3A4 yielded several hydroxylated and epoxidized metabolites. nih.govnih.gov Therefore, it is plausible that 1-(4-Chlorobenzoyl)indoline-2-carboxamide could undergo similar oxidative reactions on its indoline or chlorobenzoyl rings.
The specific metabolites generated from 1-(4-Chlorobenzoyl)indoline-2-carboxamide would need to be confirmed through dedicated in vitro metabolism studies using techniques such as liquid chromatography-mass spectrometry (LC-MS) to separate and identify the biotransformation products. The table below summarizes the expected enzymatic reactions based on studies of analogous compounds.
Table 2: Potential In Vitro Biotransformation Reactions of 1-(4-Chlorobenzoyl)indoline-2-carboxamide
| Reaction Type | Description | Primary Enzyme(s) | Potential Metabolite(s) | Reference(s) |
| Dehydrogenation (Aromatization) | Oxidation of the indoline ring to an indole ring. | Cytochrome P450 (CYP3A4) | 1-(4-Chlorobenzoyl)indole-2-carboxamide | nih.govnih.govnih.gov |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the indoline or benzoyl ring. | Cytochrome P450 | Hydroxylated derivatives of the parent compound | nih.govnih.gov |
| Epoxidation | Formation of an epoxide on an aromatic ring. | Cytochrome P450 | Epoxide derivatives of the parent compound | nih.govnih.gov |
Design, Synthesis, and Characterization of Analogues and Derivatives of 1 4 Chlorobenzoyl Indoline 2 Carboxamide
Rational Design Principles for Structural Modification
The structural modification of 1-(4-chlorobenzoyl)indoline-2-carboxamide is guided by established principles of medicinal chemistry aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary approach is Structure-Activity Relationship (SAR) analysis, where systematic changes to the molecule's structure are correlated with changes in biological activity. nih.govnih.gov This allows for the identification of key structural motifs responsible for the desired pharmacological effects.
Fragment-based drug design is another key principle, where structural fragments from other biologically active molecules are incorporated into the parent scaffold. nih.gov This can lead to the development of novel compounds with improved interactions with their biological targets. For instance, incorporating fragments known to interact with specific enzymes or receptors can guide the design of more potent and selective analogues.
A crucial aspect of the rational design process is the consideration of the compound's intended biological target. For example, in the design of antitubercular agents targeting the mycobacterial membrane protein large 3 (MmpL3), modifications are often aimed at increasing lipophilicity to enhance penetration through the lipid-rich mycobacterial cell wall. nih.gov Conversely, when designing compounds intended to act on the central nervous system, modifications may be introduced to improve blood-brain barrier (BBB) permeability. nih.gov
Furthermore, rational design also involves identifying and mitigating potential metabolic liabilities within the lead structure. For example, certain functional groups may be susceptible to rapid metabolism in the body, leading to a short duration of action. Modifications can be made to block these metabolic "hot spots" and improve the compound's metabolic stability. nih.gov Computational tools, such as molecular docking, are often employed to visualize and predict how structural changes will affect the binding of the molecule to its target protein, providing valuable insights to guide the design process.
Synthetic Strategies for Diverse Analogue Libraries
The generation of diverse libraries of 1-(4-chlorobenzoyl)indoline-2-carboxamide analogues is crucial for comprehensive SAR studies. This is typically achieved through a modular synthetic approach, allowing for the independent modification of different parts of the molecule. nih.gov
The general synthesis of the indoline-2-carboxamide scaffold can be achieved through various methods, including the intramolecular amination of ortho-C(sp²)-H bonds of protected β-arylethylamine substrates. organic-chemistry.org Another approach involves the Brønsted acid-catalyzed transfer hydrogenation of indole (B1671886) derivatives. organic-chemistry.org Once the core indoline-2-carboxylic acid is obtained, it serves as a versatile intermediate for further derivatization.
Modification of the N1-Benzoyl Moiety
The N1-benzoyl group of 1-(4-chlorobenzoyl)indoline-2-carboxamide is a key site for structural modification. Analogues with different substituents on the benzoyl ring can be synthesized by reacting the parent indoline-2-carboxamide with a variety of substituted benzoyl chlorides in the presence of a base. For instance, analogues with fluorobenzoyl or other halogenated benzoyl groups can be prepared to explore the electronic and steric effects of these substituents on biological activity. nih.govnih.gov
The synthesis of N-acylimidazoles can also be employed, where the indole is reacted with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by treatment with a substituted benzoyl chloride. nih.gov This method provides a convenient route to a range of N1-aroylindoles. The replacement of the benzoyl group with other acyl groups, such as sulfonyls, can also be explored to investigate the impact of the linker on the compound's properties. nih.gov
Substituent Variation on the Indoline (B122111) Ring System
The indoline ring system offers multiple positions for the introduction of various substituents to probe their influence on the molecule's activity and properties. Commercially available substituted indole-2-carboxylic acids can be used as starting materials to introduce diversity on the aromatic part of the indoline ring. nih.gov For example, indole-2-carboxylic acids bearing methyl, halogen, or other functional groups at positions 4, 5, 6, or 7 can be utilized. nih.gov
Intramolecular cycloaddition strategies provide a powerful method for constructing highly substituted indoline ring systems from acyclic precursors. nih.gov This approach is highly modular and well-suited for creating libraries of analogues with diverse substitution patterns on the benzenoid ring of the indoline nucleus.
Diversification at the C2-Carboxamide Position
The C2-carboxamide group is a critical point for diversification, allowing for the introduction of a wide array of functionalities. The most common method for achieving this is through amide bond formation between the indoline-2-carboxylic acid and a diverse library of primary or secondary amines. nih.govmdpi.comnih.gov Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) are frequently used to facilitate this reaction. nih.govmdpi.com
This strategy allows for the incorporation of a vast range of substituents at the C2-carboxamide nitrogen, including aliphatic, aromatic, and heterocyclic moieties. For example, coupling with bulky aliphatic amines like adamantanamine or rimantadine (B1662185) has been explored in the context of antitubercular drug discovery. nih.gov Similarly, a variety of substituted anilines and benzylamines can be used to probe the effects of aromatic substituents. mdpi.com The introduction of piperazine (B1678402) or other heterocyclic fragments can also be achieved through this amide coupling strategy, further expanding the chemical space of the analogue library. nih.gov
Impact of Structural Modifications on Molecular Interactions and Pathways
Structural modifications to the 1-(4-chlorobenzoyl)indoline-2-carboxamide scaffold can have a profound impact on the molecule's interactions with biological targets and its influence on cellular pathways. These modifications can alter the compound's binding affinity, selectivity, and mechanism of action.
For example, in the context of antitubercular activity, modifications that increase lipophilicity, such as the introduction of chloro or methyl groups on the indole ring, have been shown to enhance activity against Mycobacterium tuberculosis. nih.gov This is attributed to improved diffusion through the mycobacterial cell wall, allowing the compounds to reach their target, MmpL3, which is involved in mycolic acid transport. nih.gov
In the development of agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel, a target for pain and inflammation, modifications to the C2-carboxamide moiety are critical for modulating potency and efficacy. mdpi.com The nature of the substituent on the carboxamide nitrogen influences the compound's interaction with the receptor's binding pocket.
For anticancer applications, indole-2-carboxamide derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). rsc.org Substitutions on the indole ring and at the C2-carboxamide position can influence the compound's ability to bind to the ATP-binding sites of these kinases, thereby inhibiting their activity and inducing apoptosis in cancer cells. nih.gov The introduction of specific functional groups can lead to compounds that trigger apoptotic pathways by upregulating the expression of proteins like p53 and increasing the release of cytochrome C. nih.gov
The following table summarizes the biological activities of some representative indole-2-carboxamide analogues, illustrating the impact of structural modifications.
| Compound ID | N1-Substituent | Indole Ring Substitution | C2-Carboxamide Substituent | Biological Target | Activity (IC₅₀/MIC) |
| Analogue 1 | H | 4,6-dichloro | N-rimantadine | M. tuberculosis | 0.32 µM nih.gov |
| Analogue 2 | H | 4,6-difluoro | N-rimantadine | M. tuberculosis | 0.70 µM nih.gov |
| Analogue 3 | H | H | N-(4-hydroxyphenyl) | TRPV1 | - |
| Analogue 4 | Methyl | H | N-(4-fluorobenzyl) | TRPV1 | - |
| Analogue 5 | 3-fluorobenzoyl | H | N-(pyrazin-2-yl) | MAO-B | 0.78 µM nih.gov |
| Analogue 6 | 4-fluorobenzyl | H | N-(pyrazin-2-yl) | MAO-B | 1.65 µM nih.gov |
Advanced Analytical Methodologies for Research Applications of 1 4 Chlorobenzoyl Indoline 2 Carboxamide
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatography is the cornerstone of chemical analysis for separating and purifying components from a mixture. For a compound like 1-(4-Chlorobenzoyl)indoline-2-carboxamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable tools.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds. The development of a reliable HPLC method is critical for separating the target compound from starting materials, byproducts, and degradants. For indoline-2-carboxamide derivatives, reversed-phase HPLC is a common and effective approach.
Method development typically involves the systematic optimization of several key parameters to achieve adequate resolution and peak shape. A study on a library of indoline-2-carboxamide derivatives utilized a reversed-phase C18 column, which is suitable for retaining the moderately polar to nonpolar structure of the target analyte. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often with an acid modifier like formic acid to improve peak shape and ionization in mass spectrometry). A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to effectively elute compounds with a range of polarities. Purity is typically determined by the area percentage of the main peak in the chromatogram detected by a UV detector.
Interactive Table: Representative HPLC Parameters for Analysis of Indoline-2-carboxamide Derivatives
| Parameter | Condition | Rationale |
| Stationary Phase (Column) | Waters XBridge C18, 3.5 µm, 50 mm x 2.1 mm | C18 provides good retention for the aromatic structure; smaller particle size enhances efficiency. |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile/Methanol + 0.1% Formic Acid | Formic acid aids in protonation for better peak shape and MS detection. Acetonitrile/Methanol acts as the strong organic eluent. |
| Elution Mode | Linear Gradient | Allows for the separation of compounds with varying polarities within a reasonable analysis time. |
| Flow Rate | 0.5 mL/min | A typical analytical flow rate for a 2.1 mm ID column, balancing analysis time and pressure. |
| Detection | UV-Vis Diode Array Detector (DAD) / Mass Spectrometer (MS) | DAD allows for spectral confirmation, while MS provides mass information for definitive identification. |
| Note: This table is based on methods developed for structurally similar indoline-2-carboxamide derivatives and serves as a starting point for method development for 1-(4-Chlorobenzoyl)indoline-2-carboxamide. |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While the relatively high molecular weight and potential for thermal degradation of 1-(4-Chlorobenzoyl)indoline-2-carboxamide might present challenges, GC-MS can be applicable, especially for identifying volatile impurities or related substances.
Research on structurally related benzoyl-indoles has demonstrated that capillary GC can successfully resolve regioisomers, indicating its high resolving power for this class of compounds. For analysis, the compound would be dissolved in a suitable solvent and injected into the GC, where it is vaporized. The separation occurs in a long, thin capillary column (e.g., a 60 m HP-5MS) as the components partition between the carrier gas (mobile phase, typically helium) and the stationary phase coated on the column walls. The temperature of the column is gradually increased (a temperature program) to facilitate the elution of compounds. The mass spectrometer then fragments the eluting molecules and detects the resulting ions, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification.
Spectrophotometric Methods for Quantitative Determination in Research Samples
UV-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective method for the quantitative determination of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The structure of 1-(4-Chlorobenzoyl)indoline-2-carboxamide contains two primary chromophores: the indoline (B122111) ring system and the 4-chlorobenzoyl group. Both of these aromatic systems contain conjugated pi (π) electrons, which are responsible for absorbing UV light.
The indoline moiety itself is known to have UV absorption maxima. Furthermore, studies on substituted benzoyl chlorides show distinct absorption bands in the UV region. The presence of these conjugated systems makes 1-(4-Chlorobenzoyl)indoline-2-carboxamide an excellent candidate for quantification by UV-Vis spectrophotometry. The amount of light absorbed at a specific wavelength (λmax) is directly proportional to the concentration of the compound in solution, a relationship described by the Beer-Lambert law. To perform a quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown research sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Capillary Electrophoresis and Other Microfluidic Analytical Techniques
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. While 1-(4-Chlorobenzoyl)indoline-2-carboxamide is a neutral molecule, it can be analyzed using a mode of CE known as Micellar Electrokinetic Chromatography (MEKC). In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration, forming micelles. Neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles. Since the micelles are charged, they migrate in the electric field, and the differential partitioning of analytes into the micelles leads to their separation.
CE offers several advantages, including extremely high separation efficiency, short analysis times, and minimal sample and solvent consumption, making it a powerful microfluidic analytical technique. Its application has been demonstrated for the separation of various neutral aromatic compounds and aromatic amines. tandfonline.comstanford.edu Capillary Electrochromatography (CEC) is another hybrid technique that combines the principles of HPLC and CE, using a packed capillary and an electric field to drive the mobile phase, offering another potential high-efficiency separation method for neutral molecules like the target compound. libretexts.org
Challenges, Emerging Directions, and Future Perspectives in the Research of 1 4 Chlorobenzoyl Indoline 2 Carboxamide
Overcoming Synthetic Hurdles and Enhancing Scalability for Research Material
The generation of sufficient quantities of 1-(4-Chlorobenzoyl)indoline-2-carboxamide and its analogs for extensive preclinical and clinical evaluation is hampered by several synthetic challenges. The construction of the core indoline-2-carboxamide scaffold often involves multi-step sequences that can be time-consuming and employ costly or hazardous reagents. nih.gov
A common and pivotal step in the synthesis is the amide bond formation, typically achieved by coupling an appropriate indoline-2-carboxylic acid with a desired amine. This reaction frequently relies on coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in conjunction with hydroxybenzotriazole (B1436442) (HOBt), or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.govmdpi.com While effective at a lab scale, these reagents can present challenges in scalability regarding cost, purification, and safety. nih.gov For instance, an alternative synthesis for N-rimantadine indoleamide derivatives using EDC·HCl and HOBt resulted in significantly higher yields (66–99%) compared to a previous method that used N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), which yielded only around 30%. nih.gov
Scaling up these processes for producing larger batches of research material magnifies these issues. Challenges include managing reaction conditions, ensuring consistent product quality, and developing cost-effective purification methods. The development of more streamlined, atom-economical, and robust synthetic methodologies is therefore a critical priority for advancing the research and development of these compounds.
| Method | Key Reagents | Advantages | Challenges & Scalability Issues | Reference |
|---|---|---|---|---|
| Amide Coupling | EDC·HCl, HOBt, DIPEA | Good yields (66-99%), common lab reagents | Cost of reagents, removal of byproducts at scale | nih.gov |
| Amide Coupling | BOP, DIPEA | Effective for coupling complex fragments | Reagent cost, potential for side reactions | mdpi.com |
| Two-step, One-pot | TBTU, Carboxylic Acid, Amine | Procedural simplification | Limited commercial availability of diverse starting materials | acs.org |
| Multi-step Synthesis | Fischer Indole Synthesis, Hydrolysis, Coupling | Access to specifically substituted cores | Multiple steps reduce overall yield, time-consuming | nih.gov |
| N-Acylation | Thioesters as acyl source | Mild, functional group tolerant, avoids reactive acyl chlorides | Requires preparation of thioester starting materials | beilstein-journals.orgnih.gov |
Elucidating Complex Biological Pathways and Polypharmacology
The indole-2-carboxamide scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. arkat-usa.org This inherent versatility leads to the phenomenon of polypharmacology, where a single compound can modulate multiple proteins or pathways simultaneously. nih.gov While this can be advantageous for treating complex diseases like cancer, it presents a significant challenge in deconvoluting the precise mechanism of action for a specific biological effect.
Derivatives of this scaffold have been reported to exhibit a remarkable range of activities, acting as:
Kinase Inhibitors: Targeting multiple kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov
Ion Channel Modulators: Acting as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which is involved in pain and inflammation. mdpi.com
Antimicrobial Agents: Showing potent activity against Mycobacterium tuberculosis by targeting the MmpL3 transporter, a crucial component in the mycobacterial cell wall synthesis. nih.gov
Cannabinoid Receptor Modulators: Functioning as allosteric modulators for the cannabinoid CB1 receptor. nih.gov
| Derivative Type | Primary Target(s) | Therapeutic Area | Reference |
|---|---|---|---|
| 5-Substituted-indole-2-carboxamides | EGFR, CDK2 | Oncology | nih.gov |
| N-Benzyl-indole-2-carboxamides | TRPV1 | Pain, Inflammation | mdpi.com |
| N-Adamantyl/Rimantadine-indole-2-carboxamides | MmpL3 Transporter | Infectious Disease (Tuberculosis) | nih.gov |
| 5-Chloro-3-ethyl-indole-2-carboxamide | Cannabinoid CB1 Receptor (Allosteric) | Neurology | nih.gov |
| Thiazolyl-indole-2-carboxamides | Multi-kinase (e.g., related to cancer signaling) | Oncology | acs.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design
AI/ML models can be employed in several key areas:
De Novo Design: Generative models can design novel indoline-2-carboxamide structures with optimized properties. For instance, models like ScaffoldGPT can take a core scaffold and suggest modifications to enhance desired attributes while preserving essential structural features. arxiv.orgarxiv.org
Virtual Screening: ML algorithms can rapidly screen virtual libraries containing thousands or millions of potential derivatives to prioritize compounds with the highest probability of being active against a specific target or multiple targets. collaborativedrug.com
ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to identify and eliminate compounds likely to fail in later stages of development due to poor pharmacokinetics or toxicity.
Lead Optimization: By learning from existing structure-activity relationship (SAR) data, ML models can guide medicinal chemists in making more informed decisions about which modifications are most likely to improve potency and selectivity. arxiv.org
Exploration of Novel Application Domains for Indole-2-carboxamide Derivatives (e.g., chemical probes, new reaction catalysts)
Beyond their direct therapeutic potential, the versatility of the indoline-2-carboxamide scaffold opens doors to other valuable applications in chemical biology and catalysis.
A particularly promising area is the development of chemical probes . Because these compounds can be designed to bind with high affinity to specific biological targets like kinases or receptors, they can be adapted into tools for studying biological systems. nih.gov By incorporating photoactivatable groups (e.g., benzophenone, phenyl azide) or reporter tags (e.g., fluorophores, biotin) into the scaffold, researchers can create probes to:
Identify the direct binding targets of a drug within a cell (target deconvolution).
Map the precise location of the binding site on a protein.
Visualize the distribution of a target protein in cells and tissues.
For example, researchers have successfully synthesized indole-2-carboxamide derivatives bearing photoactivatable functionalities to serve as novel allosteric modulators for the cannabinoid CB1 receptor, enabling deeper investigation of its function. nih.gov
While the direct use of 1-(4-Chlorobenzoyl)indoline-2-carboxamide as a catalyst is not widely reported, the indole nucleus itself is a key component in various catalytic systems. The unique electronic properties of the indole ring system could potentially be harnessed, suggesting a future direction for research into designing specialized catalysts for novel chemical transformations.
Collaborative Research Frameworks for Accelerated Discovery
The multifaceted nature of developing a compound class like indoline-2-carboxamides—spanning complex synthesis, diverse pharmacology, and computational design—necessitates a highly collaborative research approach. The traditional siloed model of research is insufficient to tackle the integrated challenges presented.
Future progress will increasingly depend on frameworks that foster collaboration among:
Academia and Industry: Partnerships can leverage the innovative basic science of academic labs with the drug development expertise and resources of pharmaceutical companies.
Interdisciplinary Teams: Bringing together synthetic chemists, computational scientists, pharmacologists, and clinicians is essential to navigate the entire discovery pipeline from molecule design to clinical testing.
Open Science Initiatives: The establishment of shared databases and a culture of open data sharing can prevent the duplication of effort and allow researchers to build upon each other's findings more effectively. rti.org Organizations like the Center for Open Science (COS) advocate for transparency and reproducibility, which are crucial for validating and advancing research. nih.gov
By embracing these collaborative models, the research community can create a more efficient and robust ecosystem for discovery. This synergy will be critical to unlocking the full therapeutic potential of 1-(4-Chlorobenzoyl)indoline-2-carboxamide and its derivatives, accelerating their journey from promising scaffolds to impactful medicines. rti.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
